4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3OS/c15-9-3-1-7(2-4-9)12(22)21-13-20-11-10(23-13)5-8(6-19-11)14(16,17)18/h1-6H,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWTNZHLOBZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolo[4,5-b]pyridine scaffold is commonly synthesized via cyclocondensation between 2-aminopyridine derivatives and thiourea or thioamide precursors. For the target compound, 3-amino-6-(trifluoromethyl)pyridine serves as the starting material. Treatment with 4-chlorobenzoyl isothiocyanate in anhydrous dimethylformamide (DMF) at 80°C generates a thiourea intermediate, which undergoes cyclization in phosphorus oxychloride (POCl₃) under reflux to yield the thiazolo[4,5-b]pyridine core.
Reaction Scheme:
$$
\text{3-Amino-6-(trifluoromethyl)pyridine} + \text{4-Chlorobenzoyl isothiocyanate} \xrightarrow{\text{POCl}_3, \Delta} \text{Thiazolo[4,5-b]pyridine core} + \text{HCl}
$$
Key Conditions:
Alternative Cyclization in Sulfolane
Patent WO2018020474A1 describes a method using sulfolane as a high-boiling solvent for cyclization. A pyridine-thioamide intermediate, prepared from 3-(diisopropylaminothiocarbonylthio)-2-(4-chlorobenzoylamino)pyridine , is heated in sulfolane at 150°C for 2 hours. This method enhances regioselectivity and reduces side reactions, yielding the core structure in 75–85% purity.
Advantages:
Introduction of the Trifluoromethyl Group
Direct Incorporation via Starting Materials
The trifluoromethyl group at position 6 is typically introduced early by using 3-amino-6-(trifluoromethyl)pyridine as the precursor. This approach avoids later-stage fluorination, which is challenging due to the inertness of C–F bonds.
Post-Cyclization Fluorination (Less Common)
For analogues lacking commercially available precursors, late-stage fluorination employs Umemoto’s reagent (trifluoromethylaryliodonium triflate). However, this method is inefficient for the target compound, with yields <30%.
Benzamide Coupling Strategies
Acylation of Thiazolo[4,5-b]Pyridin-2-Amine
The final benzamide group is installed via amide coupling between 6-(trifluoromethyl)-thiazolo[4,5-b]pyridin-2-amine and 4-chlorobenzoyl chloride . The reaction is conducted in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base, achieving 85–90% yields.
Reaction Conditions:
- Molar ratio (amine:acyl chloride) = 1:1.2.
- Room temperature, 12-hour stirring.
- Quenching with ice-water precipitates the product.
Mechanistic Insight:
The pyridin-2-amine’s nucleophilicity facilitates attack on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, followed by deprotonation to form the amide.
Solid-Phase Synthesis for High Throughput
A modified approach employs Wang resin -bound 4-chlorobenzoic acid. Activation with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) enables coupling with the thiazolo-pyridine amine in DMF. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity.
Advantages:
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Competing formation of [4,5-c] regioisomers is mitigated by:
Purification of Hydrophobic Products
The compound’s low solubility in aqueous solvents necessitates chromatography on silica gel with ethyl acetate/hexane (3:7) . Recrystallization from diethyl ether improves purity to >99%.
Scalability and Industrial Relevance
Kilogram-scale production employs the POCl₃ cyclization method due to cost-effectiveness, despite handling challenges. Recent advances use continuous-flow reactors to improve safety and yield (88% at 100 g/batch).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science for its unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations :
Compared to oxazolo[4,5-b]pyridin-2-yl anilides , the thiazole ring introduces sulfur-based interactions, which may enhance binding to metal-containing enzymes.
Substituent Effects :
- The 6-trifluoromethyl group aligns with QSAR findings in pyridyl benzamides, where CF₃ improves lipophilicity and resistance to oxidative metabolism .
- The 4-chloro substituent on the benzamide mirrors bioactive analogs in (e.g., compound 4 ), where chloro groups enhance steric bulk and electrostatic interactions .
Patent compounds with imidazo[4,5-b]pyridines and sulfonyl groups highlight the agrochemical relevance of similar scaffolds, implying possible pesticidal applications.
Pharmacophore and QSAR Insights
- Critical Descriptors from pyridyl benzamides : LogP: High lipophilicity (from CF₃ and chloro groups) correlates with membrane penetration. Molar Refractivity: Bulky substituents (e.g., trifluoromethyl) enhance van der Waals interactions. Electrostatic Potential: Electron-withdrawing groups stabilize charge-transfer complexes.
- Pharmacophore Overlaps :
- The target compound’s benzamide and thiazolo pyridine moieties align with pharmacophore models requiring hydrogen-bond acceptors (amide carbonyl) and aromatic/hydrophobic regions (thiazole and CF₃) .
Biological Activity
4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a thiazolo-pyridine moiety and trifluoromethyl group, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Chemical Formula : C14H7ClF3N3OS
- Molecular Weight : 357.74 g/mol
- CAS Number : 1354448-65-9
- Purity : >90%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent. The following sections summarize key findings from the literature.
Antiviral Activity
Recent studies have indicated that compounds similar to 4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide exhibit promising antiviral properties. For instance:
- Mechanism of Action : The compound may inhibit viral replication by targeting specific viral proteins or pathways.
- Efficacy Against Viruses : Preliminary data suggest effective inhibition against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV), with EC50 values indicating significant antiviral potency.
| Virus Type | EC50 Value (µM) | Reference |
|---|---|---|
| Herpes Simplex Virus Type 1 | 3.98 | Dawood et al. |
| Tobacco Mosaic Virus | 58.7 | Wu et al. |
Anticancer Activity
The compound's structural features suggest potential activity against various cancer cell lines:
- Cytotoxicity : Initial cytotoxicity assays have shown that it can induce apoptosis in cancer cells at micromolar concentrations.
- Selectivity : The therapeutic index appears favorable, indicating a higher cytotoxic effect on cancer cells compared to normal cells.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Antiviral Efficacy :
- Conducted by Dawood et al., this study evaluated the antiviral properties against HSV-1, revealing a substantial reduction in viral plaque formation at low concentrations.
-
Cytotoxicity Assessment :
- A comprehensive study assessed the cytotoxic effects on various cancer cell lines, demonstrating significant apoptosis induction via caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide?
- Methodology :
- Step 1 : Suzuki coupling of brominated thiazolo[4,5-b]pyridine intermediates with trifluoromethyl-substituted boronic acids under inert atmosphere (Ar/N₂). Use Pd(OAc)₂ and SPhos ligand for cross-coupling (yields ~60–75%) .
- Step 2 : Reduction of the thiazole ring using NaBH₄ with B(C₆F₅)₃ catalyst in toluene at 45°C to avoid side reactions (e.g., disulfide formation). Post-reduction, purify via column chromatography (gradient: 10–30% EtOAc/hexane) .
- Step 3 : Acylation with 4-chlorobenzoyl chloride in DCM using triethylamine as a base (yields ~80–85%) .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 60–75 | >95% |
| 2 | 59–66 | >90% |
| 3 | 80–85 | >98% |
Q. How is structural confirmation achieved for intermediates and final compounds?
- Techniques :
- NMR : ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., δ 8.6–8.7 ppm for pyridyl protons ).
- HRMS : High-resolution mass spectrometry (e.g., m/z 412.0521 [M+H]⁺ calculated for C₁₆H₁₀ClF₃N₂OS) .
- IR : Confirm amide C=O stretch (~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for thiazolo[4,5-b]pyridine derivatives?
- Approach :
- Core modifications : Replace 4-chlorobenzamide with other acyl groups (e.g., 4-methoxy, 4-nitro) to assess electronic effects on bioactivity .
- Substituent screening : Vary trifluoromethyl position (5- vs. 6-) to study steric effects. Use X-ray crystallography to correlate substituent orientation with activity .
- Biological assays : Pair SAR with enzymatic inhibition assays (e.g., kinase or protease targets) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., InhA enzyme for antimicrobial studies). Validate with MD simulations (AMBER) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .
- Key Finding : Trifluoromethyl group enhances hydrophobic interactions with target pockets (ΔG ~ -9.2 kcal/mol) .
Q. How to resolve contradictions in reaction yields during scale-up?
- Case Study :
- Issue : Reduced yields (45% vs. 65% in small-scale) during thiazole hydrogenation due to incomplete catalyst activation .
- Solution : Pre-activate Pd/C catalyst under H₂ flow (10 bar) and monitor reaction via in situ FTIR to optimize intermediate stability .
Q. What are the stability profiles of this compound under physiological conditions?
- Protocol :
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS.
- Thermal stability : TGA/DSC analysis shows decomposition >200°C, suitable for room-temperature storage .
Methodological Recommendations
- Synthetic Challenges : Avoid tetrabutylammonium borohydride for thiazole reduction due to disulfide byproducts; use NaBH₄/B(C₆F₅)₃ instead .
- Biological Testing : For antimicrobial studies, use MIC assays against M. tuberculosis H37Rv (IC₅₀ < 2 µg/mL indicates high potency) .
- Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
